N-(2-(1-éthyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)éthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic molecule composed of a pyrrolo[2,3-c]pyridin-6(7H)-one ring system, benzo[c][1,2,5]thiadiazole moiety, and a carboxamide functional group. Its structure suggests significant potential in medicinal chemistry due to its unique arrangement of pharmacophores.
Applications De Recherche Scientifique
Chemistry
This compound's unique framework makes it valuable in the development of new synthetic methodologies.
Biology
It can act as a ligand in biochemical assays to probe enzyme interactions.
Medicine
Due to its structural features, it might exhibit antiviral, anticancer, or antibacterial properties. In vitro and in vivo studies would be necessary to ascertain these activities.
Industry
Mécanisme D'action
Target of Action
The primary target of the compound N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, by inhibiting FGFR, can potentially disrupt these pathways and halt the progression of these cancers .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
In vitro, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step procedures:
Step 1: Synthesis of the pyrrolo[2,3-c]pyridin-6(7H)-one core, usually starting from commercially available pyridine derivatives.
Step 2: Formation of the benzo[c][1,2,5]thiadiazole unit via cyclization reactions involving substituted benzene derivatives and thiourea.
Step 3: Linking the core structures through a coupling reaction to form the final carboxamide compound.
Industrial Production Methods
Industrial-scale production might use optimized versions of these steps to enhance yield and purity. Catalysts, such as palladium complexes in cross-coupling reactions, might be employed alongside solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Transforming the ethyl group to a carboxylic acid.
Reduction: Converting the ketone group to a secondary alcohol.
Substitution: Replacing the benzo[c][1,2,5]thiadiazole moiety with other heterocycles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Employing halogenated reagents under basic conditions.
Major Products Formed
Depending on the reaction, products can range from alcohol and carboxylic acid derivatives to substituted heterocycles.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other heterocyclic carboxamides, this compound's inclusion of the benzo[c][1,2,5]thiadiazole moiety confers additional electronic and steric properties.
List of Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
N-(2-(1-ethyl-7-oxo-1H-indole-6-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
This provides a broad overview of the chemical, synthesis, and application aspects of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Want to explore any specific section further?
Activité Biologique
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound is designed to target specific pathways involved in cancer cell proliferation and survival. Its structure suggests that it may interact with key proteins involved in cell signaling and apoptosis. The pyrrolopyridine core is known for its ability to inhibit various kinases, which are crucial in cancer progression.
Anticancer Properties
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. Inhibiting Plk1 leads to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Target Kinase | IC50 (µM) | Cell Lines Tested |
---|---|---|---|
Compound 43 | Plk1 | 4.4 | HeLa, L363 |
Compound 63 | BET Bromodomain | < 1 | Various Tumors |
N-(2-(...) | Plk1 | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies for related compounds highlight the importance of specific functional groups in enhancing biological activity. Modifications on the pyrrolopyridine scaffold can significantly affect potency and selectivity against various kinases. For example, the introduction of electron-withdrawing groups has been shown to increase binding affinity to target proteins .
Study 1: Inhibition of Plk1
A recent study demonstrated that a closely related compound effectively blocked Plk1 activity in vitro, leading to a significant decrease in cell viability across multiple cancer cell lines. The compound induced mitotic arrest and subsequent apoptotic cell death, showcasing its potential as an anticancer agent .
Study 2: BET Bromodomain Inhibition
Another investigation focused on a similar scaffold that exhibited potent inhibition of BET bromodomains. This study provided insights into the compound's pharmacokinetic properties and its efficacy in vivo, suggesting a promising therapeutic profile for oncology applications .
Propriétés
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQTKQLTYANCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.